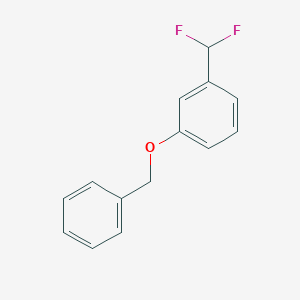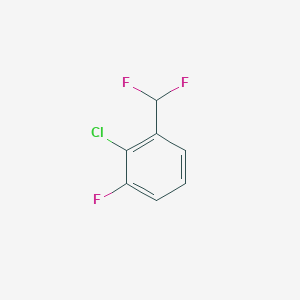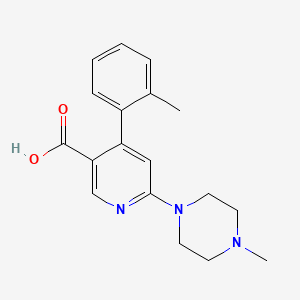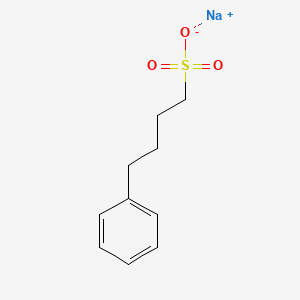
Sodium 4-phenylbutane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-phenylbutane-1-sulfonate is an organosulfur compound with the molecular formula C10H13NaO3S. It is a sodium salt of 4-phenylbutane-1-sulfonic acid and is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its sulfonate group attached to a phenyl-substituted butane chain, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-phenylbutane-1-sulfonate typically involves the sulfonation of 4-phenylbutane. One common method is the reaction of 4-phenylbutane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the sulfonation process. Additionally, purification steps such as crystallization or recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-phenylbutane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like sodium iodide (NaI) or ammonia (NH3).
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Halides, amines.
Aplicaciones Científicas De Investigación
Sodium 4-phenylbutane-1-sulfonate has a wide range of applications in scientific research:
Biology: Employed in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 4-phenylbutane-1-sulfonate involves its ability to interact with various molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, influencing their structure and function. The compound can also participate in redox reactions, altering the oxidative state of target molecules and affecting cellular pathways.
Comparación Con Compuestos Similares
Sodium 4-bromobutane-1-sulfonate: Similar structure but with a bromine atom instead of a phenyl group.
Sodium 4-styrene sulfonate: Contains a styrene group, making it useful in polymer chemistry.
Sodium 4-methylbenzenesulfonate: Features a methyl group on the benzene ring, used in various organic reactions.
Uniqueness: Sodium 4-phenylbutane-1-sulfonate is unique due to its phenyl-substituted butane chain, which provides distinct reactivity and properties compared to other sulfonates. Its ability to participate in a wide range of chemical reactions and its diverse applications in research and industry highlight its versatility and importance.
Propiedades
Fórmula molecular |
C10H13NaO3S |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
sodium;4-phenylbutane-1-sulfonate |
InChI |
InChI=1S/C10H14O3S.Na/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
YRAORIWYNOYXFQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CCCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


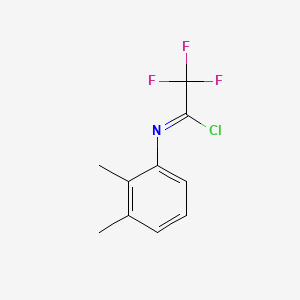
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)

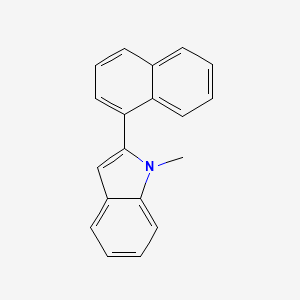

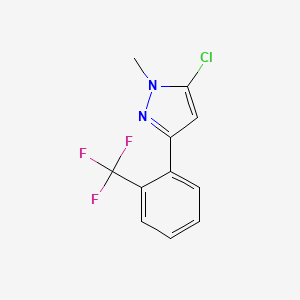
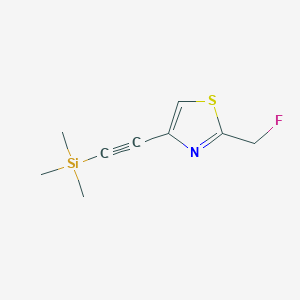

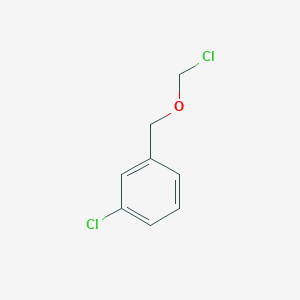
![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
